molecular formula C14H16N2O3 B2887625 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152520-08-5

4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2887625
CAS No.: 1152520-08-5
M. Wt: 260.293
InChI Key: WOBLQLCBROZFNW-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxypropyl group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through nucleophilic substitution reactions.

  • Attachment of the Methylphenyl Group: The methylphenyl group can be attached via electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, methylated, or halogenated versions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new drugs and therapeutic agents.

Medicine: The compound has potential medicinal applications, including the treatment of inflammatory diseases, pain management, and as an antipyretic agent. Its anti-inflammatory and analgesic properties make it a candidate for further drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 4-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 4-(3-Hydroxypropyl)morpholine: This compound shares the hydroxypropyl group but has a morpholine ring instead of a pyrazole ring.

  • 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid: This compound lacks the hydroxypropyl group and has a simpler structure.

Uniqueness: 4-(3-Hydroxypropyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of the pyrazole ring, hydroxypropyl group, and methylphenyl group. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

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Properties

IUPAC Name

4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)16-9-11(3-2-8-17)13(15-16)14(18)19/h4-7,9,17H,2-3,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBLQLCBROZFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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